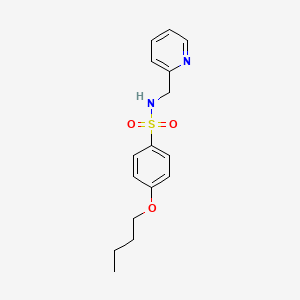
4-butoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of N-(pyridin-2-ylmethyl)benzamides from aminopyridine and trans-beta-nitrostyrene has been reported . Another study describes the synthesis of N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides using a Pd(PPh3)4 catalyzed, water-promoted method .Scientific Research Applications
Anti-Fibrosis Activity
This compound has been studied for its potential in treating fibrotic diseases. Fibrosis is characterized by excessive tissue scarring due to the accumulation of extracellular matrix proteins, particularly collagen. In a study, derivatives of this compound exhibited significant anti-fibrotic activities, outperforming known anti-fibrotic drugs like Pirfenidone . These derivatives were able to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture, suggesting a promising avenue for developing new anti-fibrotic medications.
Anticancer Properties
Another critical application is in the field of oncology. Researchers have designed and synthesized derivatives that show potent antiproliferative activities against various cancer cell lines . These compounds have demonstrated excellent activity, particularly against breast (MCF7) and prostate (PC3) cancer cell lines, with IC50 values even less than 3 μM. This indicates a strong potential for these derivatives to be developed into anticancer agents.
Antimicrobial Activity
The pyridin-2-ylmethyl moiety, which is part of the structure of 4-butoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide, is known to confer antimicrobial properties. Compounds containing this moiety have been reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial effects .
Antiviral Effects
Similarly, the pyrimidine derivatives, which are structurally related to this compound, have been identified as having antiviral activities. This suggests potential research applications in designing antiviral drugs, especially in the wake of emerging viral diseases .
Enzyme Inhibition
The compound’s structure is conducive to binding with various enzymes, potentially inhibiting their activity. This property can be harnessed in the development of enzyme inhibitors that can be used to treat diseases where enzyme malfunction or overactivity is a factor .
Signal Transduction Modulation
Abnormal signal transduction regulation mechanisms are often implicated in diseases like cancer. The derivatives of this compound can be used to modulate these pathways, providing a therapeutic strategy for such conditions .
Small-Molecule Targeted Drug Development
The compound’s derivatives can be used in the development of small-molecule targeted drugs. These drugs aim to ease the severe side effects of chemotherapy by targeting specific pathways involved in cancer cell proliferation .
Synthesis of Heterocyclic Compound Libraries
Lastly, the compound serves as a building block in the synthesis of novel heterocyclic compounds with potential biological activities. This is a vital component of medicinal chemistry and chemical biology, aiding in the discovery of new drugs .
Mechanism of Action
Target of Action
The primary target of 4-butoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a serine/threonine-protein kinase involved in various processes such as neuronal proliferation, differentiation, migration, and programmed cell death .
Biochemical Pathways
Given the target, it can be inferred that the compound may influence pathways involving mapk14, which plays a crucial role in the map kinase signal transduction pathway .
Result of Action
Given the target, it can be inferred that the compound may influence cellular processes such as proliferation, differentiation, migration, and programmed cell death .
properties
IUPAC Name |
4-butoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-2-3-12-21-15-7-9-16(10-8-15)22(19,20)18-13-14-6-4-5-11-17-14/h4-11,18H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLGSQWAAZQUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(E)-phenylmethylidene]amino}-3-thiophenecarbonitrile](/img/structure/B2904679.png)
![Ethyl 6-benzyl-2-(3-methylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2904680.png)

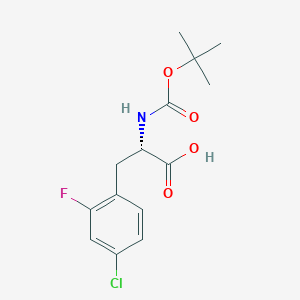

![1-(Azepan-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2904687.png)
![5-(2-methoxyethyl)-N-(2-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2904688.png)
![1-(4-Fluorophenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2904689.png)
![Methyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2904691.png)
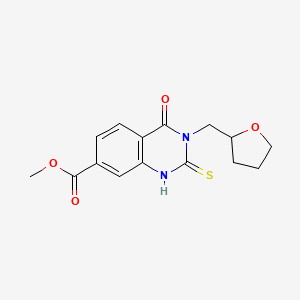
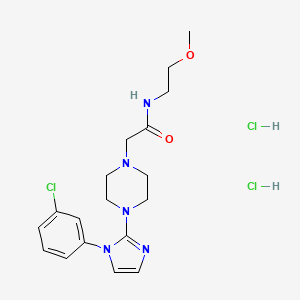
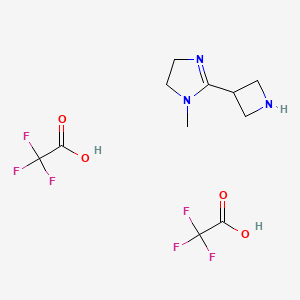

![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2904702.png)